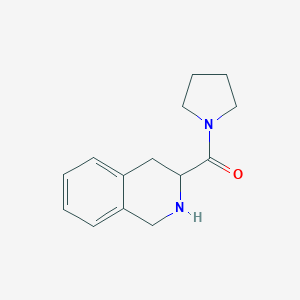![molecular formula C9H14O B153936 2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene CAS No. 125354-05-4](/img/structure/B153936.png)
2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a bicyclic, spiro-epoxide that has a wide range of biochemical and physiological effects. It is synthesized through a multi-step process and has been used in various research applications.5]oct-5-ene.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular signaling pathways.
Biochemical and physiological effects:
2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene in lab experiments is its unique structure and properties. This compound has a spiro-epoxide structure that is not commonly found in other compounds, making it a useful tool for studying the structure-activity relationships of various compounds. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic to certain cell types, and caution should be taken when handling and using this compound in lab experiments.
Future Directions
There are many potential future directions for the study of 2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene. One area of research is the development of new drugs that target specific enzymes and proteins that are inhibited by this compound. Another area of research is the development of new antibiotics that utilize the antibacterial and antifungal properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene involves a multi-step process that includes the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetate. This intermediate is then reacted with sodium methoxide to form the spiro-epoxide. The final product is obtained by hydrolysis of the spiro-epoxide. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.
Scientific Research Applications
2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as a drug target for cancer treatment, as well as for its antibacterial and antifungal properties. This compound has also been used as a reagent in organic synthesis reactions and in the development of new chemical sensors.
properties
CAS RN |
125354-05-4 |
|---|---|
Product Name |
2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene |
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,6-dimethyl-1-oxaspiro[2.5]oct-5-ene |
InChI |
InChI=1S/C9H14O/c1-7-3-5-9(6-4-7)8(2)10-9/h3,8H,4-6H2,1-2H3 |
InChI Key |
WBMQKLJSBXWZTH-UHFFFAOYSA-N |
SMILES |
CC1C2(O1)CCC(=CC2)C |
Canonical SMILES |
CC1C2(O1)CCC(=CC2)C |
synonyms |
1-Oxaspiro[2.5]oct-5-ene, 2,6-dimethyl-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)







